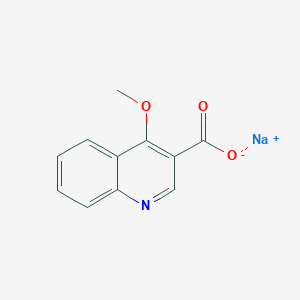![molecular formula C28H26N4O5S B2477528 7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-03-3](/img/structure/B2477528.png)
7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C28H26N4O5S and its molecular weight is 530.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which demonstrated good or moderate activities against various microorganisms. This suggests that quinazoline-related compounds could be explored for their potential in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Antiviral Agents
El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives and evaluated them for antitumor and antiviral activities. Some compounds exhibited broad-spectrum antitumor activity, and others showed moderate anti-HIV-1 potency, indicating that quinazoline derivatives might be valuable in cancer and viral research (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
Antihypertensive Action
Tsai et al. (2001) investigated a quinazoline derivative, DL-017, for its α1-adrenoceptor antagonistic effects and found it reduced blood pressure in spontaneously hypertensive rats without causing reflex tachycardia. This suggests potential applications of quinazoline derivatives in cardiovascular research (Tsai, Yang, Lee, Ding, Chern, & Yang, 2001).
Anticancer Activity
Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, some of which showed significant anticancer activity, highlighting the potential of quinazoline derivatives in developing new anticancer drugs (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the serotonin receptor (5-HT1A) . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness. The compound’s interaction with these receptors can influence these physiological responses.
Mode of Action
The compound is thought to act as a nonselective serotonin receptor agonist . This means it binds to the serotonin receptors and mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain. This can result in changes in mood, anxiety, and other behaviors.
Biochemical Pathways
The compound’s action on the serotonin receptors influences the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including mood regulation, sleep, and appetite. By acting as a serotonin receptor agonist, the compound can potentially affect these processes.
Pharmacokinetics
The compound is assumed to be administered orally . It is metabolized in the liver (hepatic metabolism) and excreted through the kidneys (renal excretion) . These ADME properties can impact the compound’s bioavailability, determining how much of the compound reaches its target site of action.
Result of Action
The result of the compound’s action is an increase in serotonergic activity in the brain . This can lead to changes in mood, anxiety, and other behaviors.
Eigenschaften
IUPAC Name |
7-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-35-23-5-3-2-4-22(23)30-10-12-31(13-11-30)26(33)19-8-6-18(7-9-19)16-32-27(34)20-14-24-25(37-17-36-24)15-21(20)29-28(32)38/h2-9,14-15,20H,10-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSHDCLBDOXRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

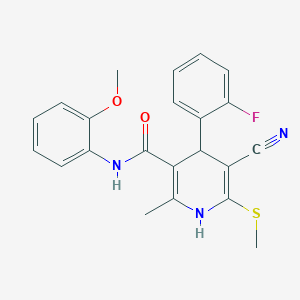
![1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2477446.png)
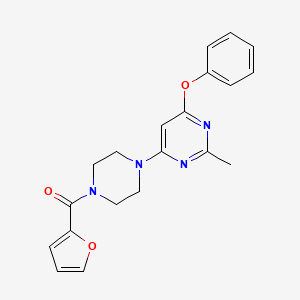
![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)
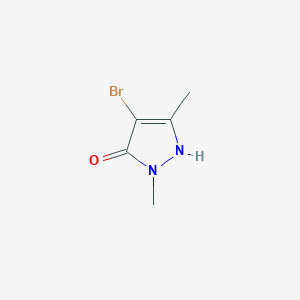
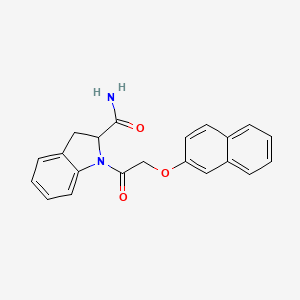
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)
![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)
![1-(4-methoxyphenyl)-3-[(thien-2-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2477464.png)

